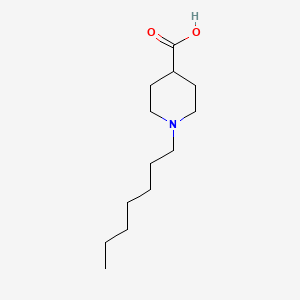

1-Heptylpiperidine-4-carboxylic acid

Description

1-Heptylpiperidine-4-carboxylic acid is a piperidine derivative characterized by a heptyl chain (-C₇H₁₅) attached to the nitrogen atom of the piperidine ring and a carboxylic acid group at the 4-position. The heptyl substituent likely enhances lipophilicity compared to shorter or polar substituents, influencing solubility, membrane permeability, and biological interactions. Piperidine-4-carboxylic acid derivatives are widely explored in medicinal chemistry due to their conformational flexibility and ability to modulate enzyme targets, such as PDE5 inhibitors () and aldehyde dehydrogenase 1A1 ().

Properties

Molecular Formula |

C13H25NO2 |

|---|---|

Molecular Weight |

227.34 g/mol |

IUPAC Name |

1-heptylpiperidine-4-carboxylic acid |

InChI |

InChI=1S/C13H25NO2/c1-2-3-4-5-6-9-14-10-7-12(8-11-14)13(15)16/h12H,2-11H2,1H3,(H,15,16) |

InChI Key |

MGECFEIKFFEFMQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCN1CCC(CC1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Heptylpiperidine-4-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of heptylamine with piperidine-4-carboxylic acid under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of 1-heptylpiperidine-4-carboxylic acid often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound.

Chemical Reactions Analysis

Types of Reactions: 1-Heptylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed:

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Heptylpiperidine-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-heptylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

- Alkyl Chains : The heptyl group in 1-Heptylpiperidine-4-carboxylic acid contributes significantly to lipophilicity, which may enhance blood-brain barrier (BBB) permeability compared to acetyl or ethoxycarbonyl derivatives .

- Aromatic Substituents : Pyridinyl or phenyl groups (e.g., ) introduce aromaticity, enabling π-π stacking interactions with biological targets.

- Polar Groups : Acetyl or ethoxycarbonyl substituents increase hydrophilicity, improving aqueous solubility but reducing membrane permeability .

Physicochemical Properties

Solubility and Lipophilicity

Notes:

Pharmacokinetic Properties

Enzyme Inhibition

- PDE5 Inhibition: The carboxypiperidine compound in (1-(2-ethoxyethyl)-3-ethyl-7-(4-methylpyridin-2-ylamino)-1H-pyrazolo[4,3-d]pyrimidin-5-yl)piperidine-4-carboxylic acid) demonstrates potent PDE5 inhibition (IC₅₀ = 0.3 nM), attributed to its bulky substituents and aromatic interactions .

- Aldehyde Dehydrogenase 1A1 (ALDH1A1): Quinoline-based derivatives with piperidine-4-carboxylic acid moieties (e.g., ) show oral bioavailability and target engagement in cancer stem cells .

General Approach

Piperidine-4-carboxylic acid derivatives are typically synthesized via:

Ester Hydrolysis : Base-catalyzed (e.g., NaOH/MeOH/THF) hydrolysis of ethyl esters to carboxylic acids (e.g., ) .

Substituent Introduction : Alkylation, acylation, or Suzuki coupling to attach groups to the piperidine nitrogen.

Case Studies

- 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid: Synthesized using NaHCO₃ in ethanol/water (70% yield) .

- 1-(Pyridin-4-yl)piperidine-4-carboxylic acid : Prepared via nucleophilic substitution of pyridinyl halides with piperidine intermediates .

Biological Activity

1-Heptylpiperidine-4-carboxylic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

1-Heptylpiperidine-4-carboxylic acid features a piperidine ring with a heptyl substituent and a carboxylic acid functional group. Its molecular formula is and it has a molecular weight of approximately 197.32 g/mol. The presence of the carboxylic acid group is significant for its biological activity, influencing solubility and interaction with biological targets.

The biological activity of 1-heptylpiperidine-4-carboxylic acid is primarily attributed to its ability to interact with various receptors and enzymes. Studies indicate that it may act as an inhibitor or modulator of specific biochemical pathways:

- Receptor Interaction : The compound shows potential as a modulator of neurotransmitter receptors, particularly in the central nervous system (CNS), which may have implications for treating neurological disorders.

- Enzyme Inhibition : It has been observed to inhibit certain enzymes involved in metabolic pathways, contributing to its pharmacological effects.

Biological Activity Overview

The following table summarizes the biological activities reported for 1-heptylpiperidine-4-carboxylic acid:

Neuropharmacological Applications

Research has indicated that 1-heptylpiperidine-4-carboxylic acid exhibits significant neuropharmacological effects. A study demonstrated its efficacy in modulating neurotransmitter levels in rodent models, suggesting potential applications in treating anxiety and depression.

Antimicrobial Activity

In vitro studies have shown that the compound possesses antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, although further research is needed to elucidate the exact pathways involved.

Comparative Analysis with Similar Compounds

The biological activity of 1-heptylpiperidine-4-carboxylic acid can be compared with other piperidine derivatives:

| Compound | Activity | Reference |

|---|---|---|

| 1-Methylpiperidine-4-carboxylic acid | MAOA inhibitor | |

| 4-Hydroxy-1-methylpiperidine-4-carboxylic acid | Neuropharmacological effects |

These comparisons highlight the unique properties of 1-heptylpiperidine-4-carboxylic acid, particularly its selectivity for certain receptors and enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.